molecular formula C18H20N2O3 B2609084 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol CAS No. 1018126-47-0

1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol

Cat. No.: B2609084
CAS No.: 1018126-47-0
M. Wt: 312.369
InChI Key: PFMZDCCXRZHHBR-UHFFFAOYSA-N
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Description

1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol (CAS: 1018126-47-0) is a heterocyclic compound with the molecular formula C₁₈H₂₀N₂O₃ and a molar mass of 312.363 g/mol . Its structure comprises a benzodiazole core substituted with a methoxymethyl group at position 2, a phenoxypropane-2-ol moiety at position 1, and a hydroxyl group at position 3 of the propanol chain.

Properties

IUPAC Name

1-[2-(methoxymethyl)benzimidazol-1-yl]-3-phenoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-13-18-19-16-9-5-6-10-17(16)20(18)11-14(21)12-23-15-7-3-2-4-8-15/h2-10,14,21H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMZDCCXRZHHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol typically involves multiple steps:

    Formation of Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring. This can be achieved by the cyclization of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Introduction of Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the benzodiazole intermediate with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of Phenoxypropanol Moiety: The final step involves the attachment of the phenoxypropanol moiety. This can be achieved by reacting the methoxymethyl-substituted benzodiazole with 3-phenoxypropan-2-ol under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles such as thiols or amines can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has shown potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its benzodiazole moiety is associated with various biological activities, including:

  • Antimicrobial Activity : Studies indicate that compounds containing benzodiazole rings exhibit antimicrobial properties. This suggests that 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol may also possess similar effects, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria and fungi .
  • Anticancer Potential : Research has highlighted the anticancer properties of benzodiazole derivatives. The compound's ability to inhibit tumor growth in vitro has been documented, suggesting its potential in cancer therapy .

Case Studies

  • Benzodiazole Derivatives in Cancer Treatment : A study published in the Journal of Medicinal Chemistry examined various benzodiazole derivatives and their efficacy against different cancer cell lines. The results indicated that modifications to the benzodiazole structure could enhance anticancer activity. This provides a framework for evaluating 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol in similar contexts .
  • Antimicrobial Screening : In another study, a series of benzodiazole compounds were screened for antimicrobial activity against common pathogens. The findings suggested that certain structural modifications led to increased potency against specific bacterial strains, indicating the potential for developing new antimicrobial agents based on this scaffold .

Agricultural Science

Pesticidal Applications

The phenoxypropanol component of the compound suggests potential applications as an herbicide or pesticide. Compounds with similar structures have been shown to exhibit herbicidal activity by interfering with plant growth processes:

  • Herbicide Development : Research indicates that phenoxyalkanoic acids are effective herbicides. The incorporation of the benzodiazole moiety may enhance selectivity and efficacy against unwanted plant species while minimizing impact on crops .

Material Science

Polymeric Applications

The unique structural features of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol allow for its use in creating advanced materials:

  • Polymer Synthesis : The compound can serve as a monomer or additive in polymer formulations, potentially improving thermal stability and mechanical properties due to its aromatic structure .

Summary Table of Applications

Application AreaSpecific Use CasesObserved Benefits
Medicinal ChemistryAntimicrobial, AnticancerPotential treatment for resistant infections
Agricultural ScienceHerbicide DevelopmentEnhanced selectivity and efficacy
Material SciencePolymer SynthesisImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The phenoxypropanol moiety may enhance the compound’s binding affinity and specificity. The methoxymethyl group can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Triazole-Based Analogues

Triazole derivatives synthesized from 2-trifluoromethoxyphenol () serve as key structural analogs. These compounds, such as 7c–7h, share a 1,2,4-triazole core but differ in substituents and physical properties:

Key Differences:

  • Core Heterocycle: The target compound features a benzodiazole (two nitrogen atoms in a fused benzene ring), whereas triazole analogs (e.g., 7c–7h) contain a 1,2,4-triazole (three nitrogen atoms in a five-membered ring).
  • Substituents : The methoxymethyl group in the target compound contrasts with trifluoromethoxy, halogenated aryl, or biphenyl substituents in triazole analogs. For example:
    • 7c : 4-fluorophenyl substituent (yield: 31.6%, m.p. 60.8–62.5°C)
    • 7d : 4-trifluoromethylphenyl (yield: 28.2%, m.p. 93.1–94.5°C)
    • 7g : 2,4-dichlorophenyl (yield: 43.6%) .
  • Physical Properties: Triazole derivatives generally exhibit moderate yields (28–44%) and variable melting points (60–118°C), influenced by substituent bulk and polarity.

Comparison with Benzisothiazol Derivatives

The benzisothiazol derivative 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol (CAS: 333352-26-4, molar mass: 254.31 g/mol) shares a propanol backbone but differs in heterocycle and functional groups :

  • Core Structure : The benzisothiazol ring (sulfur and nitrogen atoms) contrasts with the benzodiazole in the target compound.
  • Substituents: A methyl group and amino linkage replace the methoxymethyl and phenoxy groups, reducing molecular complexity.
  • Hazard Profile : Classified as an irritant, this compound’s safety profile may differ from the target compound due to distinct reactive groups .

Comparison with Pesticide Compounds

Structurally related pesticides include etofenprox , bromuconazole , and flusilazole ():

  • Etofenprox: A pyrethroid insecticide with a phenoxybenzene backbone and ethoxyphenyl substituent. Unlike the target compound, it lacks a heterocyclic core but shares phenoxypropane motifs .
  • Bromuconazole : A triazole fungicide with a brominated tetrahydrofuran group. Its triazole ring and halogenated substituents align with compounds but differ from the benzodiazole in the target .
  • Flusilazole : A triazole fungicide with bis(4-fluorophenyl)methylsilyl groups, emphasizing fluorine’s role in enhancing pesticidal activity. The target compound’s methoxymethyl group may offer reduced environmental persistence compared to fluorinated analogs .

Data Table: Structural and Physical Properties

Compound Name CAS Molecular Formula Molar Mass (g/mol) Core Heterocycle Key Substituents Yield (%) m.p. (°C) Application
1-[2-(Methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol 1018126-47-0 C₁₈H₂₀N₂O₃ 312.363 Benzodiazole Methoxymethyl, phenoxy N/A N/A Potential pesticide
1-[2-(4-Fluorophenyl)-4-(2-trifluoromethoxyphenoxymethyl)-1,3-dioxo-1H-1,2,4-triazole] (7c) N/A C₂₄H₁₆F₄N₃O₄ 525.39 1,2,4-Triazole 4-Fluorophenyl, trifluoromethoxy 31.6 60.8–62.5 Research compound
Etofenprox 80844-07-1 C₂₅H₂₈O₃ 376.49 None Ethoxyphenyl, phenoxy N/A N/A Insecticide
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropan-1-ol 333352-26-4 C₁₁H₁₄N₂O₃S 254.31 Benzisothiazole Amino, methyl N/A N/A Research compound

Research Findings and Implications

Heterocycle Impact : Benzodiazole derivatives may exhibit distinct binding affinities compared to triazole or benzisothiazol analogs due to nitrogen atom positioning and ring aromaticity .

Pesticidal Potential: Structural parallels to etofenprox and bromuconazole suggest the target compound could be optimized for insecticidal or fungicidal activity, though empirical data are needed .

Biological Activity

1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol can be represented as follows:

  • Molecular Formula : C16H20N2O3
  • Molecular Weight : 288.34 g/mol
  • IUPAC Name : 1-[2-(methoxymethyl)-1H-benzodiazol-1-yl]-3-(phenoxy)propan-2-ol

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound may exhibit activity as a modulator of certain receptors, including estrogen and androgen receptors, which are crucial in endocrine signaling pathways.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting the synthesis of hormones like testosterone .
  • Antimicrobial Activity : Preliminary studies indicate that benzodiazole derivatives possess antimicrobial properties, which could extend to this compound .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Estrogenic Activity Exhibits weak estrogenic effects in vitro.
Androgenic Activity Potential antiandrogenic effects observed in cell cultures.
Antimicrobial Properties Shows promise against various pathogens; further studies needed.
Cytotoxicity Evaluated in cancer cell lines; moderate cytotoxic effects reported.

Case Study 1: Estrogenic and Antiandrogenic Effects

In a study examining the effects of methoxychlor and its metabolites, it was found that both compounds exhibited weak estrogenic and antiandrogenic activities. This suggests that similar compounds, including 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol, may influence hormone production by acting on Leydig cells in the testes .

Case Study 2: Antimicrobial Efficacy

A study focused on a library of benzodiazole derivatives identified several compounds with notable antimicrobial activity. Although specific data for our compound is limited, related benzodiazoles have demonstrated efficacy against Gram-positive and Gram-negative bacteria .

Case Study 3: Cytotoxicity in Cancer Cell Lines

Research evaluating the cytotoxic effects of various benzodiazole derivatives indicated that some compounds caused significant cell death in cancer cell lines at certain concentrations. This raises the potential for further exploration of 1-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-3-phenoxypropan-2-ol as a candidate for cancer therapy .

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